molecular formula C14H20ClN3O B7855331 3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride

3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride

Cat. No. B7855331
M. Wt: 281.78 g/mol
InChI Key: QIMXKAXTCWNFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride is a useful research compound. Its molecular formula is C14H20ClN3O and its molecular weight is 281.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with piperazine followed by quaternization with methyl iodide. The resulting compound is then reacted with sodium hydroxide and chloroacetyl chloride to form the final product.

Starting Materials
1,2,3,4-tetrahydroisoquinoline, piperazine, methyl iodide, sodium hydroxide, chloroacetyl chloride

Reaction
1. 1,2,3,4-tetrahydroisoquinoline is reacted with piperazine in the presence of a solvent such as ethanol or methanol to form 1-(4-piperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline., 2. The resulting compound is then quaternized with methyl iodide to form 3-Piperazin-4-ium-1-yl-1,2,3,4-tetrahydroisoquinoline iodide., 3. The iodide salt is then reacted with sodium hydroxide to form the corresponding free base., 4. Finally, the free base is reacted with chloroacetyl chloride to form 3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride.

properties

IUPAC Name

3-piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14;/h1-4,13,15H,5-10H2,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMXKAXTCWNFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N3CC[NH2+]CC3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperazin-4-ium-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one;chloride

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